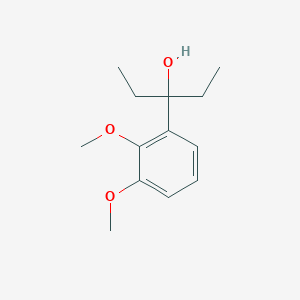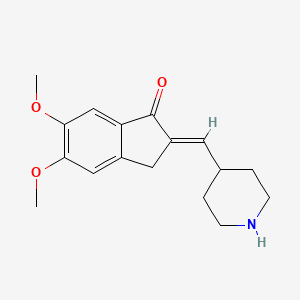
5,6-Dimethoxy-2-(piperidin-4-yl)methyleneindan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- is a complex organic compound with a unique structure that includes an indenone core, methoxy groups, and a piperidinylmethylene substituent
Preparation Methods
The synthesis of 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- can be achieved through several synthetic routes. One common method involves the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one reacts with nucleophiles such as piperidine under controlled conditions . The reaction typically requires a solvent like dichloromethane and a base to facilitate the addition. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or hydride donors, converting the compound into its reduced forms.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as therapeutic agents for treating diseases such as Alzheimer’s and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and materials.
Material Science: The unique structure of this compound makes it a candidate for use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- can be compared with other similar compounds such as:
1-Indanone: A simpler analog without the methoxy and piperidinylmethylene substituents.
5,6-Dimethoxy-1-indanone: Similar structure but lacks the piperidinylmethylene group.
2-Methylene-2,3-dihydro-1H-inden-1-one: Lacks the methoxy groups and piperidinylmethylene substituent.
The uniqueness of 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)- lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
(2E)-5,6-dimethoxy-2-(piperidin-4-ylmethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C17H21NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h7,9-11,18H,3-6,8H2,1-2H3/b13-7+ |
InChI Key |
MDJVFLZZPSQKFM-NTUHNPAUSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C\C3CCNCC3)/C2=O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3CCNCC3)C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



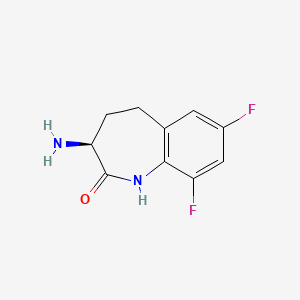
![1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]-](/img/structure/B12337692.png)
![2-(Propan-2-yl)-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12337695.png)
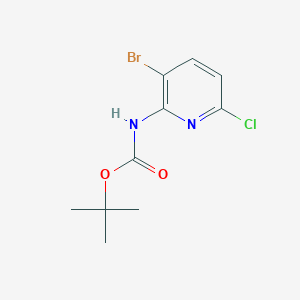
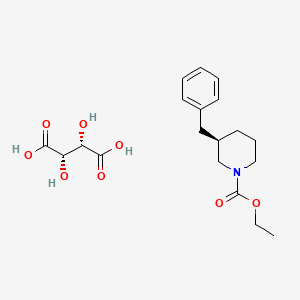
![(2S)-2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid](/img/structure/B12337718.png)
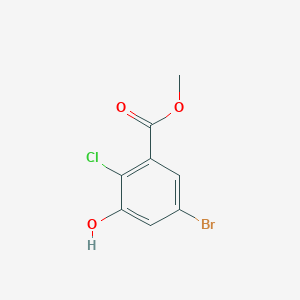
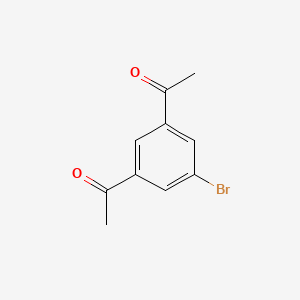

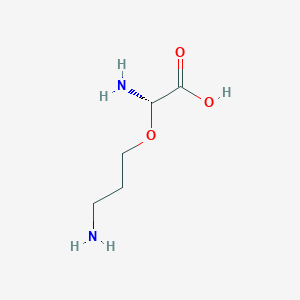
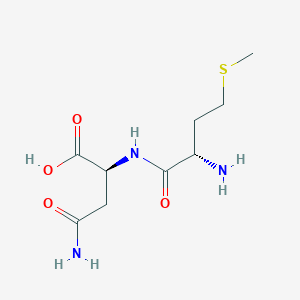
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
